molecular formula C15H10BrNO2 B6281662 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione CAS No. 946112-73-8

1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B6281662
CAS RN: 946112-73-8
M. Wt: 316.1
InChI Key:
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Description

“1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione” is a compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .

Scientific Research Applications

Anticancer Activity

“1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione” is a derivative of 6-bromoisatin, which has been found to inhibit colon cancer cell proliferation and induce apoptosis, preventing early stage tumor formation in a colorectal cancer rodent model .

Antiviral Activity

Indole derivatives, which include “1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione”, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that “1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione” could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione” could potentially be used in the treatment of conditions related to oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that “1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione” could potentially be used in the treatment of microbial infections.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that “1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione” could potentially be used in the treatment of diabetes.

Future Directions

Given the importance of indole derivatives in natural products and drugs, future research could focus on the synthesis and characterization of “1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione” and its derivatives. This could potentially lead to the discovery of new biologically active compounds with therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione involves the bromination of 1-benzyl-2,3-dihydro-1H-indole-2,3-dione followed by oxidation to form the final product.", "Starting Materials": [ "1-benzyl-2,3-dihydro-1H-indole-2,3-dione", "Bromine", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 1-benzyl-2,3-dihydro-1H-indole-2,3-dione in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring until the reaction is complete.", "Step 3: Filter the resulting precipitate and wash with water.", "Step 4: Dissolve the precipitate in acetic acid and add hydrogen peroxide dropwise while stirring until the reaction is complete.", "Step 5: Filter the resulting precipitate and wash with water.", "Step 6: Dry the final product under vacuum." ] }

CAS RN

946112-73-8

Product Name

1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione

Molecular Formula

C15H10BrNO2

Molecular Weight

316.1

Purity

95

Origin of Product

United States

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